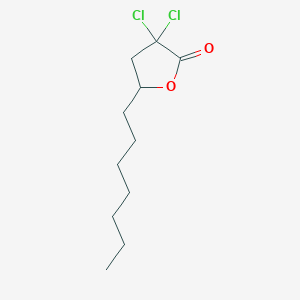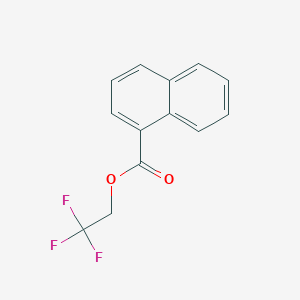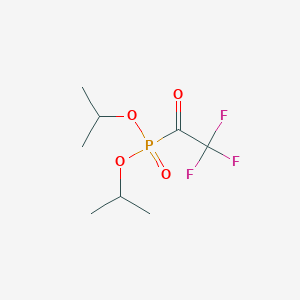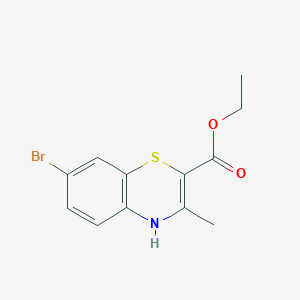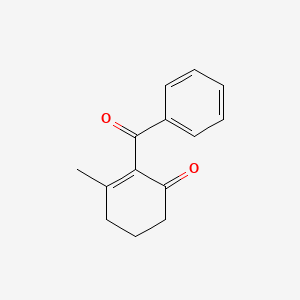
2-Cyclohexen-1-one, 2-benzoyl-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 2-benzoyl-3-methyl- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by a cyclohexene ring with a ketone group at the first position, a benzoyl group at the second position, and a methyl group at the third position. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and fragrances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-benzoyl-3-methyl- can be achieved through several methods:
Acid Hydrolysis and Decarboxylation: This method involves the hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative.
Oxidation: The compound can be synthesized by oxidizing 1-methylcyclohex-1-ene with chromium trioxide in acetic acid.
Cyclization: Another method involves the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid.
Industrial Production Methods
Industrial production of cyclohexenones, including 2-Cyclohexen-1-one, 2-benzoyl-3-methyl-, typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 2-benzoyl-3-methyl- undergoes various chemical reactions, including:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the conjugated double bond of the enone system.
Michael Reactions: The compound can participate in Michael reactions with enolates or silyl enol ethers.
Robinson Annulations: This reaction involves the formation of a six-membered ring by the reaction of a ketone with an α,β-unsaturated ketone.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper reagents, Grignard reagents, and enol silanes. The reactions typically occur under mild conditions, often in the presence of a base or acid catalyst .
Major Products Formed
The major products formed from these reactions include various substituted cyclohexenones and cyclohexanones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 2-benzoyl-3-methyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 2-benzoyl-3-methyl- involves its reactivity as an enone. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon of the enone system. This reactivity is facilitated by the electron-withdrawing effects of the ketone and benzoyl groups, which make the β-carbon more electrophilic . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparaison Avec Des Composés Similaires
2-Cyclohexen-1-one, 2-benzoyl-3-methyl- can be compared with other similar compounds, such as:
2-Cyclohexen-1-one: This compound lacks the benzoyl and methyl groups, making it less reactive in certain nucleophilic addition reactions.
3-Methyl-2-cyclohexen-1-one: This compound has a methyl group at the third position but lacks the benzoyl group, affecting its reactivity and applications.
Cyclohex-2-en-1-one: This compound lacks both the benzoyl and methyl groups, making it a simpler and less versatile intermediate.
The uniqueness of 2-Cyclohexen-1-one, 2-benzoyl-3-methyl- lies in its combination of functional groups, which enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.
Propriétés
Numéro CAS |
79482-22-7 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2-benzoyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H14O2/c1-10-6-5-9-12(15)13(10)14(16)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3 |
Clé InChI |
ZMAKFNRWPIFJRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)CCC1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


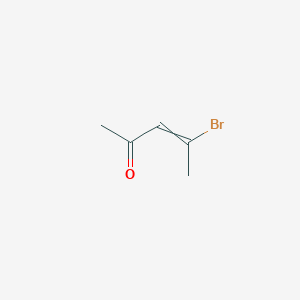

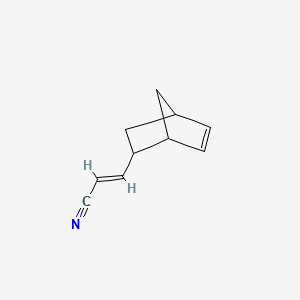
![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)
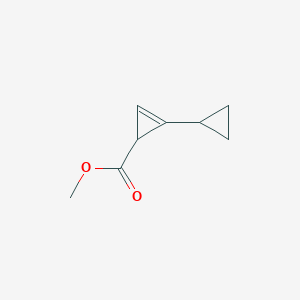

![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
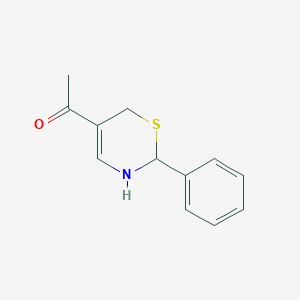
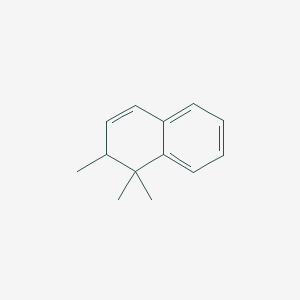
![2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]-](/img/structure/B14425676.png)
